2,4-二氨基-6-(5-三氟甲基苯基)硫代喹唑啉
描述
2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thioquinazoline derivative, which makes it a promising candidate for the development of new drugs.
科学研究应用
1. 抗菌和抗结核活动
2,4-二氨基喹唑啉的衍生物,包括类似于 2,4-二氨基-6-(5-三氟甲基苯基)硫代喹唑啉的衍生物,因其抗菌特性而被广泛研究。例如,研究表明,这些化合物可以通过靶向二氢叶酸还原酶 (DHFR)(一种对病原体存活至关重要的酶)作为针对肺炎卡氏肺囊虫和弓形虫等病原体的有效抑制剂 (Gangjee 等人,2008 年)。进一步的研究扩展了这一理解,证明了它们对结核分枝杆菌的有效性,这表明在治疗结核病中具有潜在应用 (Odingo 等人,2014 年)。
2. 抗癌研究
2,4-二氨基喹唑啉结构的修饰导致了具有潜在抗癌特性的化合物的合成。研究重点在于设计对癌细胞系(例如人结肠癌 HCT116 和人肝细胞癌 HEP-G2)表现出显着效力的衍生物 (Al-Romaizan 等人,2019 年)。这些发现表明,随着进一步的发展,2,4-二氨基喹唑啉衍生物可能成为癌症治疗中的宝贵工具。
3. 抗血小板和抗炎活性
在 2,4-二氨基喹唑啉框架中引入某些取代基导致了具有有效抗血小板活性(类似于阿司匹林)和显着抗炎作用的化合物 (Brullo 等人,2012 年)。这些特性表明在心血管疾病和炎症性疾病中具有潜在的治疗应用。
4. 抗真菌应用
2,4-二氨基喹唑啉的一些衍生物已显示出有希望的抗真菌活性。专注于新合成方法和分子修饰的研究产生了对黑曲霉和青霉等真菌物种有效的化合物 (Gupta,2011 年)。这一研究领域具有开发新型抗真菌剂的潜力。
5. 组蛋白赖氨酸甲基转移酶抑制
研究已确定 2,4-二氨基喹唑啉衍生物为组蛋白赖氨酸甲基转移酶 G9a(一种参与染色质重塑的酶)的抑制剂。这些发现非常重要,因为它们为研究 G9a 在基因表达中的作用和潜在治疗应用开辟了新途径 (Liu 等人,2009 年)。
属性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQHTILCQZRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199145 | |
Record name | WR 159412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline | |
CAS RN |
51123-99-0 | |
Record name | WR 159412 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WR 159412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-((3-(TRIFLUOROMETHYL)PHENYL)THIO)-2,4-QUINAZOLINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL3KJ3AZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。